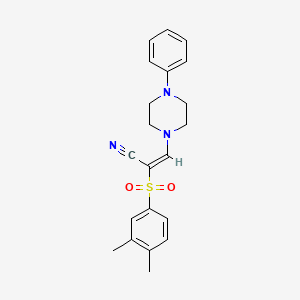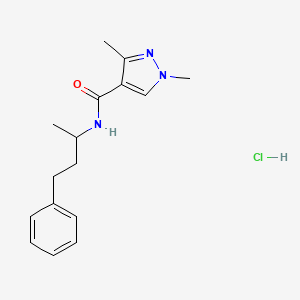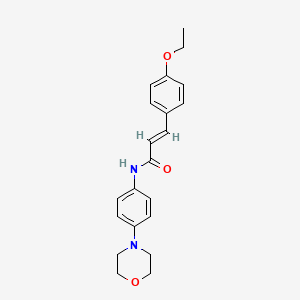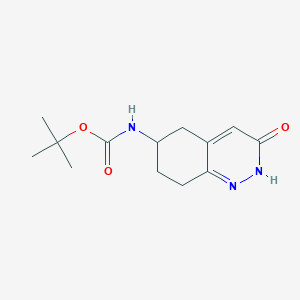
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile, also known as DPA-714, is a novel ligand that has garnered significant attention in the scientific community for its potential applications in molecular imaging and drug development. DPA-714 is a member of the family of translocator protein (TSPO) ligands, which have been shown to have a range of biological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. In
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research by Vasin et al. (2015) on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones in reactions with diphenyldiazomethane highlights the importance of sulfonyl-containing compounds in facilitating novel organic synthesis pathways. This study demonstrates the versatility of sulfonyl derivatives in organic chemistry, particularly in the formation of complex heterocyclic structures which are crucial in drug development and materials science (Vasin, V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V., 2015).
Material Science Applications
The study by Wang et al. (2006) on the preparation and characterization of novel charged polyacrylonitrile/PES-C blend membranes for ultrafiltration showcases the application of acrylonitrile derivatives in creating advanced filtration materials. These materials are significant for their potential use in water treatment, dialysis, and other separation processes, emphasizing the role of such compounds in developing new technologies for environmental and healthcare applications (Wang, M., Wu, L., Mo, J., & Gao, C., 2006).
Biological Activity and Pharmacological Potential
Shen et al. (2015) investigated sulfonyl acrylonitriles for their potential in inhibiting cancer metastasis, highlighting a different aspect of sulfonyl and acrylonitrile derivatives' applicability. Their research points towards the therapeutic potential of these compounds, specifically in targeting cancer cells and preventing their spread, which opens up new avenues for developing anti-cancer agents (Shen, Y., Zificsak, C. A., Shea, J., et al., 2015).
Advanced Material Development
Wang et al. (2015) explored poly(arylene ether sulfone)s with multiple quaternary ammonium groups for anion exchange membranes, demonstrating the use of sulfone derivatives in energy applications, particularly in fuel cells. This research underlines the importance of such chemical compounds in developing high-performance materials for energy conversion and storage, emphasizing their role in advancing sustainable energy technologies (Wang, C., Shen, B., Chang, X., et al., 2015).
Propriétés
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-17-8-9-20(14-18(17)2)27(25,26)21(15-22)16-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,16H,10-13H2,1-2H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIRMYYDWTYCRQ-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)
![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)


![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)



![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)